molecular formula C8H3Cl2F3O B14762819 1-(2,3-Dichloro-6-fluorophenyl)-2,2-difluoroethanone

1-(2,3-Dichloro-6-fluorophenyl)-2,2-difluoroethanone

Katalognummer: B14762819
Molekulargewicht: 243.01 g/mol
InChI-Schlüssel: BNHLOSILMVKVJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,3-Dichloro-6-fluorophenyl)-2,2-difluoroethanone is a chemical compound characterized by its unique structure, which includes two chlorine atoms, one fluorine atom attached to a phenyl ring, and two fluorine atoms attached to an ethanone group

Vorbereitungsmethoden

The synthesis of 1-(2,3-Dichloro-6-fluorophenyl)-2,2-difluoroethanone typically involves the reaction of 2,3-dichloro-6-fluoroacetophenone with difluoromethylating agents under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1-(2,3-Dichloro-6-fluorophenyl)-2,2-difluoroethanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ethanone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine or fluorine atoms, using reagents like sodium methoxide or ammonia, resulting in the formation of substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(2,3-Dichloro-6-fluorophenyl)-2,2-difluoroethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-(2,3-Dichloro-6-fluorophenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular processes. Detailed studies are required to fully elucidate the exact mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

1-(2,3-Dichloro-6-fluorophenyl)-2,2-difluoroethanone can be compared with similar compounds such as:

    2,3-Dichloro-6-fluoroacetophenone: This compound shares a similar structure but lacks the difluoroethanone group.

    1-(2,3-Dichloro-6-fluorophenyl)-2,2,2-trifluoroethanone: This compound has an additional fluorine atom compared to this compound.

    1-(2,3-Dichloro-6-fluorophenyl)-2-fluoroethanone: This compound has one less fluorine atom in the ethanone group.

The uniqueness of this compound lies in its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical and physical properties.

Eigenschaften

Molekularformel

C8H3Cl2F3O

Molekulargewicht

243.01 g/mol

IUPAC-Name

1-(2,3-dichloro-6-fluorophenyl)-2,2-difluoroethanone

InChI

InChI=1S/C8H3Cl2F3O/c9-3-1-2-4(11)5(6(3)10)7(14)8(12)13/h1-2,8H

InChI-Schlüssel

BNHLOSILMVKVJM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1F)C(=O)C(F)F)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.